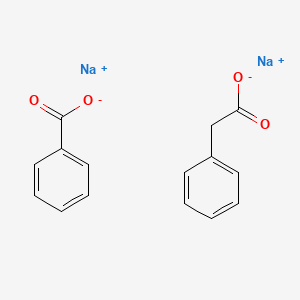

Sodium phenylacetate and sodium benzoate

Description

Properties

CAS No. |

725747-03-5 |

|---|---|

Molecular Formula |

C15H12Na2O4 |

Molecular Weight |

302.23 g/mol |

IUPAC Name |

disodium;2-phenylacetate;benzoate |

InChI |

InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |

InChI Key |

LLZQUVJCIMFHKK-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Nitrogen Scavenging by Sodium Phenylacetate and Sodium Benzoate

Conjugation Chemistry and Enzymology

The core mechanism of action for sodium phenylacetate (B1230308) and sodium benzoate (B1203000) is their metabolic transformation in the liver and kidneys, where they conjugate with nitrogen-containing amino acids. drugs.comresearchgate.netresearchgate.net This conjugation chemistry is catalyzed by specific mitochondrial enzymes, leading to the formation of readily excretable nitrogen-rich molecules. researchgate.netnih.govwikipedia.org

Sodium phenylacetate provides an alternative route for nitrogen excretion by conjugating with the amino acid glutamine to form phenylacetylglutamine (B1677654). nih.govresearchgate.netwikipedia.org This product is then eliminated from the body via urine. wikipedia.org The reaction occurs within the liver and kidneys. drugs.comresearchgate.netnih.gov The entire metabolic process offers a substitute for the synthesis of urea (B33335) in patients with urea cycle disorders. researchgate.net

The formation of phenylacetylglutamine is a two-step enzymatic process that primarily takes place in the mitochondria. wikipedia.orgsmpdb.ca

Activation of Phenylacetate: Phenylacetate is first converted into its active form, phenylacetyl-CoA. This reaction is catalyzed by acyl-coenzyme A synthetase, specifically the isoforms ACSM1 or ACSM2B, and requires the presence of Coenzyme A (CoA) and adenosine (B11128) triphosphate (ATP). smpdb.ca

Conjugation with Glutamine: The resulting phenylacetyl-CoA then reacts with L-glutamine to form phenylacetylglutamine. This ligation is catalyzed by a specific N-acyltransferase known as glutamine N-phenylacetyltransferase or glutamine N-acetyltransferase. wikipedia.orgresearchgate.net This enzyme has been successfully isolated from human liver mitochondria. wikipedia.org

Table 1: Enzymes in Phenylacetate-Glutamine Ligation

| Step | Substrate(s) | Enzyme(s) | Product |

| Activation | Phenylacetate, Coenzyme A, ATP | Acyl-coenzyme A synthetase (ACSM1, ACSM2B) | Phenylacetyl-CoA |

| Conjugation | Phenylacetyl-CoA, L-Glutamine | Glutamine N-phenylacetyltransferase | Phenylacetylglutamine |

The conjugation of phenylacetate with glutamine is a highly effective method for nitrogen removal. For each mole of phenylacetate that is metabolized through this pathway, two moles of nitrogen are cleared from the body. drugs.comfda.gov This is because the glutamine molecule incorporated into phenylacetylglutamine contains two nitrogen atoms, making the resulting excretable compound's nitrogen content identical to that of urea. drugs.comresearchgate.net

Sodium benzoate facilitates nitrogen clearance through its conjugation with the amino acid glycine (B1666218). nih.govresearchgate.netresearchgate.net This biochemical reaction results in the formation of N-benzoylglycine, a compound more commonly known as hippurate or hippuric acid. researchgate.netacs.orgwikipedia.org Once formed, hippurate is rapidly excreted by the kidneys through both glomerular filtration and tubular secretion. fda.gov This metabolic process primarily occurs within the mitochondria of cells in the liver and kidneys. researchgate.netresearchgate.netnih.govwikipedia.org

The synthesis of hippurate from benzoate and glycine is also a two-step enzymatic process occurring in the mitochondria. epa.govresearchgate.net

Activation of Benzoate: Benzoic acid is first activated to benzoyl-CoA. epa.govresearchgate.netnih.gov This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:coenzyme A (CoA) ligase, such as ACSM2B (also known as butyrate-CoA ligase). researchgate.netnih.gov

Conjugation with Glycine: The activated benzoyl-CoA then undergoes conjugation with glycine. This step is catalyzed by the enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13), also referred to as glycine N-benzoyltransferase. researchgate.netresearchgate.netnih.gov

Table 2: Enzymes in Benzoate-Glycine Ligation

| Step | Substrate(s) | Enzyme(s) | Product |

| Activation | Benzoate, Coenzyme A, ATP | Acyl-CoA synthetase (ACSM2B) / Butyrate-CoA ligase | Benzoyl-CoA |

| Conjugation | Benzoyl-CoA, Glycine | Glycine N-acyltransferase (GLYAT) / Glycine N-benzoyltransferase | Hippurate |

The pathway involving benzoate clears nitrogen, but to a lesser extent per molecule than phenylacetate. For each mole of benzoate that conjugates with glycine, one mole of waste nitrogen is removed from the body. drugs.comfda.gov This is because the resulting product, hippuric acid, contains a single nitrogen atom derived from the glycine molecule. researchgate.netfda.gov

Table 3: Nitrogen Clearance Efficiency

| Compound | Conjugating Amino Acid | Moles of Nitrogen Cleared per Mole of Compound |

| Sodium Phenylacetate | Glutamine | 2 |

| Sodium Benzoate | Glycine | 1 |

Sodium phenylacetate and sodium benzoate serve as alternative pathway therapies for the excretion of waste nitrogen, providing a crucial mechanism for managing hyperammonemia, particularly in individuals with urea cycle disorders. ucdincommon.comresearchgate.net The fundamental principle of their action is to bypass the compromised urea cycle by converting waste nitrogen into readily excretable metabolites. aap.orgmedicinenet.com This process involves the conjugation of these compounds with specific amino acids, effectively "scavenging" excess nitrogen. researchgate.netnih.gov

The molecular mechanism for sodium benzoate involves its conjugation with the amino acid glycine to form hippuric acid. medicinenet.comresearchgate.net This reaction primarily occurs in the liver and kidneys. drugs.com The process is initiated by the activation of benzoate to benzoyl-CoA, a reaction catalyzed by benzoyl-CoA ligase in the mitochondria. nih.gov Subsequently, the enzyme glycine N-acyltransferase facilitates the conjugation of benzoyl-CoA with glycine, yielding hippuric acid. nih.govaap.org Each mole of benzoate that is conjugated with glycine effectively removes one mole of nitrogen from the body. aap.orgmedicinenet.com

Sodium phenylacetate utilizes a different conjugation partner, the amino acid glutamine. aap.org In the liver and kidneys, phenylacetate is conjugated with glutamine to form phenylacetylglutamine. drugs.comnih.govnih.gov This reaction is catalyzed by the enzyme glutamine N-phenylacetyltransferase. researchgate.net A key advantage of this pathway is its efficiency in nitrogen removal; the conjugation of one mole of phenylacetate with glutamine eliminates two moles of nitrogen, as glutamine itself contains two nitrogen atoms. aap.orgnih.govnih.gov This makes phenylacetate a particularly effective agent for nitrogen scavenging. drugs.com By stimulating the synthesis of these alternative metabolites, the combination therapy reduces the body's pool of waste nitrogen, thereby lowering plasma ammonia (B1221849) levels. medicinenet.comdrugs.com

Comparative Kinetics of Metabolite Formation and Systemic Elimination

The pharmacokinetic profiles of this compound, along with their respective metabolites, phenylacetylglutamine (PAG) and hippurate (HIP), have been characterized in healthy adults. Studies reveal distinct differences in the kinetics of metabolite formation and the elimination of the parent compounds. nih.govresearchgate.net

Both this compound exhibit saturable, non-linear elimination, meaning that their clearance decreases as the dose increases. nih.govresearchgate.net Following intravenous administration of a loading dose, the plasma concentrations of both phenylacetate (PA) and benzoate (BZ) typically peak at the end of the infusion period, around 1.5 hours. researchgate.netnih.gov However, their subsequent concentration profiles diverge significantly. Plasma PA levels tend to plateau and remain elevated for several hours (5 to 9 hours), whereas plasma BZ levels decline rapidly after the initial peak. researchgate.netnih.govresearchgate.net

Research indicates that the formation of hippurate from benzoate is a more rapid process than the formation of phenylacetylglutamine from phenylacetate. nih.govnih.govresearchgate.net This is reflected in the quicker decline of benzoate plasma levels compared to phenylacetate. researchgate.netresearchgate.net Despite these differences in formation rates, both metabolic pathways are highly efficient. Studies in healthy Japanese adults have shown that after 48 hours, the urinary excretion of the metabolites was nearly complete, with recovery ratios of 99.3% for PAG and 104% for HIP, suggesting that almost all of the administered drugs were metabolized and excreted via these pathways. nih.gov

Below is an interactive data table summarizing key pharmacokinetic findings from a study in healthy volunteers.

Renal Excretion Pathways of Conjugated Metabolites

The conjugated metabolites, phenylacetylglutamine (PAG) and hippuric acid (HA), are efficiently eliminated from the body primarily through the kidneys. drugs.comdrugs.com The renal excretion process for both metabolites involves a combination of two key mechanisms: glomerular filtration and active tubular secretion. drugs.comnih.govnih.gov

Glomerular filtration allows the passage of small molecules from the blood into the filtrate that eventually becomes urine. Both PAG and HA are filtered at the glomerulus. However, studies have shown that their clearance rates significantly exceed the rate of glomerular filtration, which indicates the presence of an additional, active transport mechanism. nih.govkarger.com

Pharmacological Investigations and Interacting Metabolic Pathways of Sodium Phenylacetate and Sodium Benzoate

Preclinical Pharmacokinetic Research Methodologies

The preclinical evaluation of sodium phenylacetate (B1230308) and sodium benzoate (B1203000) relies on established pharmacokinetic research methodologies to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are fundamental in understanding the compound's behavior in biological systems before clinical application.

Design and Analysis of Pharmacokinetic Studies in Healthy Animal Models

Pharmacokinetic (PK) studies for sodium phenylacetate and sodium benzoate have been conducted in various healthy animal models, including rodents and dogs, as well as in healthy human volunteers, to establish foundational data. researchgate.netnih.gov The design of these studies often involves administering the compounds intravenously, either as a single bolus injection or as a loading dose followed by a continuous infusion, to mimic therapeutic administration patterns. researchgate.netnih.gov For instance, a study in healthy adult volunteers administered a loading dose over 1.5 hours, followed by a maintenance infusion over 24 hours. nih.govnih.gov Similar designs have been applied in studies involving Japanese volunteers to evaluate pharmacokinetics, safety, and tolerability. nih.gov

The analysis of samples from these studies, typically plasma and urine, is crucial for determining the concentration of the parent compounds and their primary metabolites over time. High-performance liquid chromatography (HPLC) is a common analytical method used for the precise measurement of phenylacetate (PA), benzoate (BZ), and their respective metabolites, phenylacetylglutamine (B1677654) (PAG) and hippurate (HIP). researchgate.netnih.govnih.gov The data generated from these measurements are then subjected to pharmacokinetic analysis, frequently using non-compartmental methods. researchgate.netnih.gov Software such as WinNonlin Professional is often employed for this purpose, allowing researchers to calculate key PK parameters. researchgate.netnih.govnih.gov These preclinical studies in animal models are essential for understanding species-specific plasma protein binding, bioavailability, and potential toxicity, which helps in translating doses to future disease models and human trials. nih.govumich.eduresearchgate.net

| Parameter | Description |

| Animal Models | Healthy rodents (mice, rats) and canines (dogs) are commonly used. researchgate.netnih.gov |

| Study Design | Intravenous administration, including single bolus and loading dose followed by continuous infusion. researchgate.netnih.gov |

| Sample Collection | Serial blood (plasma) and urine samples are collected over a defined period (e.g., 24-48 hours). researchgate.netnih.gov |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) or HPLC with tandem mass spectrometry (LC-MS/MS) for quantification of parent drugs and metabolites. researchgate.netnih.gov |

| Data Analysis | Non-compartmental analysis using specialized software (e.g., WinNonlin) to determine key pharmacokinetic parameters. researchgate.netnih.gov |

This table summarizes the typical design and analytical components of preclinical pharmacokinetic studies for this compound.

Characterization of Saturable and Non-linear Elimination Processes

A key finding from pharmacokinetic studies is that both this compound exhibit saturable, non-linear elimination kinetics. researchgate.netnih.gov This means that the rate of drug elimination does not increase proportionally with an increase in the drug's concentration, especially at higher doses. derangedphysiology.com This phenomenon occurs because the metabolic pathways responsible for clearing these compounds become saturated. derangedphysiology.com

Research in healthy volunteers has demonstrated that as the administered dose of this compound increases, their clearance decreases. researchgate.netnih.govfda.gov For example, one study showed that following a loading dose, the clearance of benzoic acid decreased from 5.19 L/hr/m² to 3.62 L/hr/m² when the dose was increased, while the clearance for phenylacetate decreased from 1.82 L/hr/m² to 0.89 L/hr/m². fda.gov This non-linear behavior is a critical consideration, as it indicates that a small increase in dose can lead to a disproportionately large increase in plasma concentration and exposure. fda.gov The enzymatic processes responsible for the metabolism of these compounds reach a maximum rate (Vmax), and once this threshold is exceeded, the clearance shifts from a first-order (concentration-dependent) to a zero-order (constant amount) process. derangedphysiology.com

| Compound | Dose | Clearance Rate | Observation |

| Benzoic Acid | 3.75 g/m² | 5.19 L/hr/m² | Demonstrates saturable elimination with decreased clearance at higher doses. fda.gov |

| 5.5 g/m² | 3.62 L/hr/m² | ||

| Phenylacetate | 3.75 g/m² | 1.82 L/hr/m² | Also shows non-linear, saturable elimination kinetics. fda.gov |

| 5.5 g/m² | 0.89 L/hr/m² |

This table illustrates the dose-dependent decrease in the clearance of benzoic acid and phenylacetate, highlighting their non-linear and saturable elimination kinetics as reported in a study with healthy volunteers. fda.gov

Metabolic Perturbations and Endogenous Substrate Dynamics

This compound function by providing alternative pathways for nitrogen excretion, a process that directly involves and perturbs the body's natural metabolic pools of specific amino acids.

Modulation of Glutamine Metabolism by Phenylacetate Derivatives

Sodium phenylacetate directly influences glutamine metabolism. physiology.org In the liver and kidneys, phenylacetate (PA) is metabolized through conjugation with the amino acid glutamine. aap.orgdrugs.com This reaction is catalyzed by the enzyme glutamine N-acetyltransferase, which combines phenylacetyl-CoA (the activated form of phenylacetate) with L-glutamine to produce phenylacetylglutamine (PAGN). wikipedia.orgreactome.org

PAGN is a water-soluble compound that is efficiently excreted in the urine. physiology.orgwikipedia.org This metabolic process serves as an alternative pathway for the body to eliminate excess nitrogen; each mole of phenylacetate removes two moles of nitrogen by consuming a mole of glutamine. aap.orgnih.gov This mechanism effectively acts as a "glutamine trap," leading to a reduction in plasma glutamine levels. physiology.org Studies have shown a dose-dependent decrease in plasma glutamine concentration following the administration of phenylacetate derivatives. physiology.org The covalent binding of phenylacetate to glutamine is considered an irreversible reaction, ensuring the trapped nitrogen is removed from the body. nih.gov This targeted depletion of glutamine is a primary mechanism of action for the phenylacetate component. physiology.orgnih.gov

Influence on Glycine (B1666218) Turnover and Availability

Sodium benzoate interacts specifically with the body's glycine pool. nih.gov In a process that occurs in the liver and kidneys, benzoate is conjugated with the amino acid glycine to form hippuric acid (also known as hippurate). aap.orgdrugs.comnih.gov This reaction is catalyzed by the enzyme glycine N-benzoyltransferase. researchgate.net

Hippuric acid is then readily excreted by the kidneys. nih.govbmj.com This pathway provides another means of waste nitrogen removal, with each mole of benzoate eliminating one mole of nitrogen through the consumption of one mole of glycine. aap.orgnih.gov The continuous use of benzoate for this purpose places a demand on the body's available glycine, influencing its turnover. nih.gov Despite the excretion of large amounts of glycine in the form of hippurate, studies have noted that plasma concentrations of glycine may not change significantly, suggesting that the body compensates by synthesizing glycine from other nitrogenous precursors. nih.gov The efficiency of this metabolic conversion is high, with a large percentage of administered benzoate being converted to hippurate. nih.gov

Interactions with Pharmacological Agents and Endogenous Metabolic Pathways

The metabolic pathways utilized by this compound can be influenced by other pharmacological agents. Formal drug interaction studies have not been performed, but known metabolic and excretion routes suggest several potential interactions. nih.govfda.gov

Certain antibiotics, such as penicillin, may also compete with phenylacetylglutamine and hippurate for active secretion by the renal tubules, which could impact their elimination. nih.govfda.gov

Valproic acid has been reported to potentially antagonize the efficacy of this compound. nih.govfda.gov This interaction is thought to occur through the inhibition of N-acetylglutamate synthesis, a crucial cofactor for carbamyl phosphate (B84403) synthetase in the urea (B33335) cycle, which could exacerbate conditions of impaired urea synthesis. nih.govfda.gov

Additionally, corticosteroids can induce a protein catabolic state, leading to the breakdown of body protein. nih.gov This process could potentially increase plasma ammonia (B1221849) levels, thereby counteracting the intended therapeutic effect of this compound in patients with a compromised ability to form urea. nih.gov

Impact on N-acetylglutamate Synthesis and Carbamyl Phosphate Synthetase Activity

The urea cycle's initial and rate-limiting step is catalyzed by carbamyl phosphate synthetase I (CPS1), which requires N-acetylglutamate (NAG) as an essential activator. researchgate.net Research indicates that sodium benzoate can interfere with this critical process. Studies have shown that benzoate can lower the intramitochondrial concentrations of NAG. nih.gov This reduction in the necessary activator leads to decreased activity of CPS1 and, consequently, reduced urea synthesis. nih.gov This interference can potentially potentiate ammonia toxicity, a counterintuitive effect for a drug designed to treat hyperammonemia. nih.gov

To counteract this effect, studies in animal models have explored the use of carbamyl glutamate (B1630785), a structural analogue of NAG. nih.gov Pre-treatment with carbamyl glutamate was found to prevent the potentiation of ammonia toxicity by sodium benzoate. nih.gov This protective effect is associated with an increase in urea production and a restoration of carbamyl phosphate synthetase activity. nih.gov

Effects on Protein Catabolism and Ammonia Generation

While the primary mechanism of this compound is to facilitate nitrogen excretion, their metabolic impact can extend to protein balance. The conjugation of phenylacetate requires a continuous supply of glutamine. nih.gov This high demand can act as a "glutamine trap," potentially depleting bodily stores. nih.gov Furthermore, some investigations have noted that treatment with phenylacetate or its pro-drug, phenylbutyrate, may lead to the depletion of branched-chain amino acids (BCAAs). nih.gov This depletion carries a theoretical risk of promoting endogenous protein catabolism as the body seeks to replenish its amino acid pool. nih.gov

The core function of these compounds, however, remains the reduction of ammonia generation by providing an alternative pathway for nitrogen disposal, thus lessening the metabolic burden on the compromised urea cycle. researchgate.netnih.gov

Neurochemical and Neuropathological Investigations in Animal Models

Animal models have been indispensable for elucidating the neurological effects of both hyperammonemia and its treatments, including this compound.

Assessment of Central Nervous System Myelination and Neuronal Proliferation

Neuropathological studies in animal models have raised concerns regarding the effects of phenylacetate on the developing central nervous system (CNS). Research in rats has shown that subcutaneous administration of phenylacetate can lead to adverse neurological changes. fda.gov These changes include a decrease in the proliferation of CNS neurons, coupled with an increased loss of these cells. fda.gov Furthermore, phenylacetate was observed to reduce CNS myelination and slow the production of cerebral synapses, culminating in impaired brain growth. fda.gov

Analysis of Brain Serotonin (B10506) Turnover and Related Neurotransmitters

Investigations into the neurochemical effects of these compounds have revealed significant impacts on serotonergic pathways. In an animal model of congenital hyperammonemia, the ornithine transcarbamylase-deficient sparse-fur (spf/y) mouse, sodium benzoate was found to have a notable effect on brain serotonin. nih.govtypeset.io Treatment with benzoate led to an increased concentration of 5-hydroxyindoleacetic acid (5-HIAA), a primary metabolite of serotonin, in the cerebrospinal fluid. nih.gov This increase in 5-HIAA is a key neurochemical marker indicating an elevated turnover of brain serotonin. nih.gov In contrast, sodium phenylacetate did not produce a consistent or significant effect on serotonin turnover in the same animal model. nih.govtypeset.io Researchers speculate that some clinical symptoms observed during benzoate therapy could be a consequence of this altered serotonin turnover in the brain. nih.gov

Mechanisms of Tryptophan-Albumin Interaction and Free Tryptophan Levels

The mechanism underlying the benzoate-induced increase in brain serotonin turnover appears to involve the displacement of tryptophan from its plasma protein carrier. nih.govtypeset.io Tryptophan, the precursor amino acid for serotonin synthesis, circulates in the blood both in a free state and bound to albumin. nih.govnih.gov Sodium benzoate competes with tryptophan for these binding sites on the albumin molecule. nih.govtypeset.io This competition results in an increased concentration of free, unbound tryptophan in the serum. nih.gov The elevated free tryptophan is then more readily available to cross the blood-brain barrier, leading to increased synthesis and subsequent turnover of serotonin within the brain. nih.gov

Interactive Data Table: Impact of Sodium Benzoate on Serotonin Precursors in an Animal Model

This table summarizes the findings related to the mechanism by which sodium benzoate affects serotonin levels, as observed in the ornithine transcarbamylase-deficient sparse-fur mouse model. nih.gov

| Parameter | Observation with Sodium Benzoate | Mechanism | Resulting Neurochemical Change |

| Albumin Binding | Competes with Tryptophan | Displacement of Tryptophan from albumin binding sites. | Increased free Tryptophan in serum. |

| Free Tryptophan | Levels increase in serum and brain | More Tryptophan crosses the blood-brain barrier. | Increased substrate for Serotonin synthesis. |

| Serotonin Turnover | Increased | Indicated by higher levels of 5-HIAA in cerebrospinal fluid. | Altered serotonergic neurotransmission. |

Development of Animal Models for Hyperammonemia Research (e.g., Ornithine Transcarbamylase Deficiency, Canine Portosystemic Shunting)

A variety of animal models have been developed to study hyperammonemia and evaluate potential therapies.

Ornithine Transcarbamylase (OTC) Deficiency Model: The sparse-fur (spf/y) mouse has a genetic defect in ornithine transcarbamylase, making it a valuable model for congenital hyperammonemia due to a urea cycle disorder. nih.govtypeset.io This model has been instrumental in studying the neurochemical effects of sodium benzoate and sodium phenylacetate, particularly regarding serotonin turnover. nih.govtypeset.io

Canine Portosystemic Shunting (CPSS) Model: Dogs with congenital portosystemic shunts are another important model for hyperammonemia research. nih.govresearchgate.net In CPSS, abnormal blood vessels allow portal blood from the intestines to bypass the liver and enter directly into the systemic circulation. nih.gov This shunting prevents the liver from effectively clearing ammonia, leading to hyperammonemia. nih.gov A randomized, double-blind, placebo-controlled crossover trial was conducted in dogs with CPSS to evaluate the efficacy of oral sodium benzoate and sodium phenylbutyrate (a prodrug of phenylacetate). nih.govresearchgate.netbohrium.com The study found that neither treatment significantly influenced blood ammonia concentrations or resulted in the improvement of clinical signs compared to a placebo. nih.govresearchgate.net

Interactive Data Table: Comparison of Animal Models for Hyperammonemia Research

This table compares key features and findings from two prominent animal models used in the study of this compound.

| Feature | Ornithine Transcarbamylase (OTC) Deficient Mouse | Canine with Congenital Portosystemic Shunt (CPSS) |

| Cause of Hyperammonemia | Genetic enzyme deficiency in the urea cycle. nih.gov | Vascular anomaly bypassing the liver. nih.gov |

| Type of Model | Genetic model of a Urea Cycle Disorder. nih.gov | Anatomical/physiological model of hepatic bypass. nih.gov |

| Key Findings (re: Benzoate/Phenylacetate) | Benzoate increases brain serotonin turnover; Phenylacetate has no consistent effect. nih.gov | Oral sodium benzoate and phenylbutyrate were not effective in lowering blood ammonia or improving clinical signs. nih.govresearchgate.net |

| Primary Research Focus | Neurochemical effects of treatment. nih.govtypeset.io | Clinical and biochemical efficacy of oral treatment. nih.govresearchgate.net |

Analytical Chemistry Methodologies for Sodium Phenylacetate and Sodium Benzoate Quantification

Development and Validation of Chromatographic Techniques

The development of chromatographic techniques for sodium phenylacetate (B1230308) and sodium benzoate (B1203000) involves optimizing separation conditions to achieve high resolution, sensitivity, and specificity. Validation is a critical component, ensuring that the developed method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sodium phenylacetate, sodium benzoate, and their metabolites. nih.gov HPLC methods offer the necessary precision and accuracy for quantifying these compounds in various samples. scispace.com The development of an HPLC method often involves selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and detection. nih.govscispace.com

For instance, one HPLC method successfully used a C18 column with a mobile phase consisting of a buffer, methanol (B129727), and water mixture (60:40 v/v) at a flow rate of 1.0 mL/min and detection at 254 nm. scispace.com In pharmacokinetic studies, HPLC has been employed to measure phenylacetate (PA), benzoate (BZ), and their primary metabolites, phenylacetylglutamine (B1677654) (PAG) and hippurate (HIP), in plasma over a 24-hour period. nih.gov These studies are crucial for understanding the metabolic pathways and clearance rates of the parent drugs. Research has shown that both benzoate and phenylacetate exhibit non-linear, saturable elimination, and the formation of their respective metabolites increases linearly with the dose. nih.gov

To overcome the limitations of traditional HPLC with UV detection, tandem mass spectrometry (LC-MS/MS) is integrated into the analytical workflow. This combination provides unparalleled specificity and sensitivity, which is especially important when analyzing complex biological matrices like plasma and urine. nih.govresearchgate.net LC-MS/MS methods are capable of simultaneously determining sodium benzoate, sodium phenylacetate, and their metabolites, even at low concentrations. nih.govresearchgate.net

A key advantage of MS/MS is the use of selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.govresearchgate.net This technique significantly reduces matrix interference and enhances the certainty of identification and quantification. For example, a validated LC-MS/MS method was developed for the simultaneous determination of benzoic acid, phenylacetic acid, phenylbutyric acid, phenylacetylglutamine, and hippuric acid in plasma and urine. nih.govresearchgate.net This method utilized a reverse-phase column and negative ion mode SRM, with deuterated analogues serving as internal standards to ensure accuracy. nih.gov The method demonstrated high sensitivity with quantification limits of 100 ng/mL for all analytes and excellent recoveries of over 90%. nih.govresearchgate.net

Another study developed a rapid and sensitive LC-MS/MS method to determine phenylbutyric acid and its metabolite, phenylacetic acid, in mouse plasma and various tissues. nih.gov This method used negative electrospray ionization and multiple reaction monitoring (MRM), achieving a limit of quantification of 0.8 μg/mL in plasma within a 15-minute run time. nih.govresearchgate.net

Table 1: Performance Characteristics of an LC-MS/MS Method for Analyte Quantification in Plasma and Urine

This table summarizes the validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of benzoic acid, phenylacetic acid, and their metabolites.

| Analyte | Quantification Limit (ng/mL) | Recovery (%) | Inter-day Relative Standard Deviation (%) | Intra-day Relative Standard Deviation (%) |

| Benzoic Acid | 100 | >90 | <10 | <10 |

| Phenylacetic Acid | 100 | >90 | <10 | <10 |

| Phenylbutyric Acid | 100 | >90 | <10 | <10 |

| Phenylacetylglutamine | 100 | >90 | <10 | <10 |

| Hippuric Acid | 100 | >90 | <10 | <10 |

Data sourced from studies on the simultaneous determination of these compounds in plasma and urine. nih.govresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of sodium phenylacetate and sodium benzoate. It is particularly effective for the simultaneous estimation of both compounds in pharmaceutical formulations. manipal.edu In RP-HPLC, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. manipal.eduresearchgate.net

One novel RP-HPLC method was developed for the simultaneous estimation of sodium benzoate and sodium phenylacetate in injectable dosage forms. manipal.edu The chromatographic separation was achieved on a C18 column using a mobile phase of methanol and potassium dihydrogen orthophosphate buffer (60:40 v/v) with triethylamine, adjusted to a pH of 5.5. manipal.edu The detection was carried out at 260 nm. This method demonstrated excellent linearity over a concentration range of 5-25 µg/mL for both compounds. manipal.edu The distinct retention times—3.366 minutes for sodium benzoate and 5.247 minutes for sodium phenylacetate—allowed for clear separation and quantification. manipal.edu

The development of such methods is crucial for quality control, allowing for rapid and accurate determination of these active ingredients in a single chromatographic run. manipal.eduresearchgate.net

Table 2: Chromatographic Parameters for Simultaneous RP-HPLC Analysis

This table presents the key findings from a study on the simultaneous determination of sodium benzoate and sodium phenylacetate using a validated RP-HPLC method.

| Parameter | Sodium Benzoate | Sodium Phenylacetate |

| Retention Time (min) | 3.366 ± 0.0147 | 5.247 ± 0.0354 |

| Linearity Range (µg/mL) | 5-25 | 5-25 |

| Recovery (%) | 99.9 | 100.16 |

| Limit of Detection (LOD) (µg/mL) | 0.23 | 0.21 |

| Limit of Quantification (LOQ) (µg/mL) | 0.71 | 0.65 |

Data sourced from a novel RP-HPLC method development and validation study. manipal.edu

Advanced Research Perspectives and Therapeutic Modalities in Nitrogen Metabolism Disorders

Comparative Efficacy and Mechanistic Differences of Ammonia (B1221849) Scavenger Compounds

Ammonia scavenger compounds are a cornerstone in the management of hyperammonemia, particularly in patients with urea (B33335) cycle disorders (UCDs). These drugs provide alternative pathways for nitrogen waste excretion, bypassing the deficient endogenous urea cycle. oup.comdrugs.com The primary agents in this class, sodium phenylacetate (B1230308) and sodium benzoate (B1203000), operate through distinct yet complementary mechanisms to reduce plasma ammonia levels. aap.orgaap.org

Sodium phenylacetate conjugates with glutamine in the liver and kidneys to form phenylacetylglutamine (B1677654), which is then excreted in the urine. aap.orgfda.gov This reaction is significant because each mole of phenylacetate effectively removes two moles of nitrogen, mirroring the nitrogen content of urea. drugs.com In contrast, sodium benzoate conjugates with glycine (B1666218) to form hippuric acid, which is also renally excreted. aap.orgfda.gov This pathway removes one mole of nitrogen for every mole of benzoate used. aap.org The metabolic conjugation for both compounds occurs in the liver and kidneys. drugs.comaap.org

The combination of sodium phenylacetate and sodium benzoate is utilized to leverage both pathways, providing a multi-pronged approach to nitrogen removal. nih.gov While both are effective, studies have explored their comparative efficacy. Phenylbutyrate, a prodrug of phenylacetate, has been shown to be more effective than benzoate at disposing of nitrogen. nih.gov However, research also indicates that the conjugation efficacy for both phenylbutyrate and benzoate is approximately 65%. nih.gov Interestingly, a combination therapy of lower doses of both compounds might offer a cost-effective treatment strategy without compromising nitrogen disposal efficacy. nih.govgrantome.com The significant cost difference between phenylbutyrate and benzoate underscores the need for direct comparative studies to optimize cost-effective management of UCDs. grantome.com

Below is an interactive data table summarizing the mechanistic differences between this compound.

Table 1: Mechanistic Comparison of Ammonia Scavengers

| Feature | Sodium Phenylacetate | Sodium Benzoate |

|---|---|---|

| Conjugation Substrate | Glutamine | Glycine |

| End Product | Phenylacetylglutamine | Hippuric Acid |

| Moles of Nitrogen Removed per Mole of Drug | 2 | 1 |

| Primary Site of Action | Liver and Kidneys | Liver and Kidneys |

Emerging Therapeutic Approaches for Urea Cycle Disorders

While ammonia scavengers are effective for acute management, research is intensely focused on developing curative and more definitive treatments for UCDs. oup.com The limitations of current therapies, which include strict dietary protein restriction and lifelong medication, highlight the need for innovative approaches that address the root genetic cause of these disorders. researchgate.netnih.gov

Contributions of Gene Therapy and Cell-Based Therapies

Gene therapy has emerged as a promising strategy for providing a definitive cure for UCDs. thieme-connect.com The liver, the primary site of the urea cycle, is a key target for gene delivery. thieme-connect.com Adeno-associated viral (AAV) vectors are the most attractive delivery system for liver-directed gene therapy due to their demonstrated safety and efficacy in preclinical and clinical settings. oup.comresearchgate.net Successful correction of the urea cycle has been shown in mouse models for various UCDs, including ornithine transcarbamylase (OTC) deficiency, argininosuccinate (B1211890) synthetase 1 (ASS1) deficiency, and argininosuccinate lyase (ASL) deficiency. oup.com A combination of gene therapy and CRISPR/Cas9-mediated gene editing has also shown success in animal models, enhancing survival by increasing enzyme production. regmednet.com

Another avenue being explored is mRNA therapy, where lipid nanoparticles containing synthetic mRNA are administered. oup.comresearchgate.net These nanoparticles are taken up by the liver, and the mRNA is translated to produce the deficient therapeutic protein. oup.com While this approach avoids the risks of insertional mutagenesis associated with viral vectors, it requires repeated infusions due to the short-term nature of mRNA. oup.com

Cell-based therapies, specifically hepatocyte transplantation, offer another potential long-term solution. oup.com Orthotopic liver transplantation is currently the only curative method that restores full hepatic urea cycle activity. oup.com However, it does not correct the enzymatic defect in other tissues where the enzyme might be expressed. oup.com As a "bridge treatment" to a full liver transplant, hepatocyte transplantation using cells derived from human embryonic stem cells has been successfully performed in neonatal patients, helping to stabilize them until they are old enough for a liver transplant. ncchd.go.jp

Table 2: Research Findings in Emerging UCD Therapies

| Therapeutic Approach | Key Findings | Supporting Evidence |

|---|---|---|

| AAV Gene Therapy | AAV vectors show potential for persistent transgene expression and have yielded promising results in human clinical trials for liver-directed gene therapy. thieme-connect.com | Successful phenotype correction in preclinical animal models of several UCDs. oup.comthieme-connect.com |

| Gene Editing (CRISPR/Cas9) | A combination of gene therapy and gene editing successfully treated animal models of OTCD, reducing ammonia by 60% and increasing survival. regmednet.com | The new gene was successfully integrated and remained functional as the liver grew in newborns. regmednet.com |

| mRNA Therapy | Systemic administration of lipid nanoparticles with synthetic mRNA can lead to the production of the therapeutic protein in hepatocytes. oup.com | Repeated administrations of human OTC mRNA normalized blood ammonia and improved survival in mouse models. oup.com |

| Cell-Based Therapy | Hepatocyte transplantation can serve as a "bridge treatment" until a full liver transplant is possible for neonatal UCD patients. ncchd.go.jp | The world's first successful transplantation of human ES cell-derived hepatocytes into a human was performed in 2019. ncchd.go.jp |

Strategies for Optimizing Nitrogen Removal and Patient Outcomes

Optimizing nitrogen removal remains a critical aspect of managing UCDs to improve patient outcomes. The core strategies involve a combination of dietary management and pharmacological interventions. oup.com Protein restriction is a fundamental component, though it is not recommended for patients with chronic liver disease who are often already malnourished. nih.gov

Step-feeding is a strategy that has been shown to enhance total nitrogen removal by making more efficient use of influent carbon sources for denitrification. ucd.ie In wastewater treatment contexts, intermittent aeration has also been shown to improve total nitrogen removal. researchgate.net While these are examples from environmental engineering, the principles of optimizing biological nitrogen removal processes could inform strategies in a clinical context. For instance, ensuring an adequate supply of a carbon source is critical for the denitrification process, a principle that could be analogously applied to the metabolic pathways utilized by ammonia scavengers. ucd.ie

For patients with UCDs, the goal is to activate alternative pathways for waste nitrogen synthesis and excretion. nih.gov This involves the use of compounds like sodium benzoate and phenylacetate. nih.gov The effective management of hyperammonemia, especially in neonates, often requires immediate intervention, including the cessation of protein intake and the use of hemodialysis for rapid ammonia removal, followed by the administration of nitrogen-scavenging drugs. nih.gov

Expanding Applications of Nitrogen Scavengers in Liver Disease Research

The utility of nitrogen scavengers is expanding beyond UCDs into the realm of liver disease research, particularly for managing hepatic encephalopathy (HE). nih.govthieme-connect.com HE is a major complication of cirrhosis characterized by hyperammonemia leading to neuropsychiatric dysfunction. thieme-connect.com Since ammonia plays a crucial role in the pathogenesis of HE, therapies aimed at reducing ammonia levels are of significant interest. thieme-connect.com

Ammonia-scavenging drugs like sodium benzoate and sodium phenylacetate offer a therapeutic strategy by providing an alternative pathway for nitrogen disposal. nih.govtandfonline.com Studies have shown that treatment with these scavengers can reduce HE events in patients with cirrhosis by lowering blood ammonia levels. nih.gov In one study, the addition of sodium benzoate to standard therapy improved mental status and significantly reduced serum ammonia levels in patients with HE. nih.gov

Furthermore, research suggests that ammonia itself may play a role in the progression of liver fibrosis. researchgate.net Lowering ammonia levels with scavengers like ornithine phenylacetate has been shown to reduce fibrosis in experimental models of nonalcoholic fatty liver disease (NAFLD). researchgate.net This indicates a potential role for nitrogen scavengers not just in managing the symptoms of liver disease but also in potentially mitigating the underlying disease progression. nih.govresearchgate.net

Future Directions in Fundamental Metabolic Research and Novel Compound Discovery

The future of managing nitrogen metabolism disorders lies in a deeper understanding of fundamental metabolic pathways and the discovery of novel therapeutic compounds. frontiersin.orgnih.gov Research is moving towards developing new drugs with fewer side effects than the classical ammonia scavengers. nih.gov

One area of active investigation is the development of derivatives of existing scavengers. For example, glycerol (B35011) phenylbutyrate, a pro-drug that is converted to phenylacetate, is being studied as it contains no sodium and may have a better side effect profile. nih.gov

The ultimate goal is to move beyond management to curative therapies. This will likely involve a combination of approaches, including highly effective gene therapy interventions that could supplant the need for liver transplantation and lifelong immunosuppression. nih.gov Continued preclinical and clinical research is essential to bring these novel therapies from the laboratory to patients. oup.com

Q & A

Q. What is the biochemical rationale for combining sodium phenylacetate and sodium benzoate in hyperammonemia management?

The combination leverages complementary pathways for ammonia detoxification. Sodium benzoate conjugates with glycine to form hippurate, while sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, both excreted renally. This dual pathway approach enhances ammonia clearance efficiency, particularly in urea cycle disorders (UCDs) .

Q. What are standard dosing protocols for this compound in acute hyperammonemia?

A step-wise protocol is recommended:

- Severe cases : Concurrent administration of both agents intravenously, with maximum daily doses of 12 g each .

- Mild cases : Initiate sodium benzoate first; add phenylacetate if hyperammonemia persists .

- Dilution : Administer in 10% dextrose to avoid hypotonicity and cerebral edema .

| Parameter | Sodium Benzoate | Sodium Phenylacetate |

|---|---|---|

| Max Daily Dose (IV) | 12 g | 12 g |

| Diluent | 10% dextrose | 10% dextrose |

| Neonatal Adjustment | Required | Required |

Q. How do metabolic differences between neonates and older children influence dosing?

Neonates exhibit slower drug metabolism, increasing overdose risks. Dose adjustments must account for body weight, renal function, and plasma ammonia levels. Routine blood drug monitoring is critical to prevent toxicity .

Advanced Research Questions

Q. How can nonlinear pharmacokinetics of sodium phenylacetate complicate dose optimization in clinical trials?

Sodium phenylacetate exhibits saturable metabolism, where elimination approaches maximum velocity (Vmax) at higher doses. This nonlinearity leads to drug accumulation and dose-dependent neurotoxicity (e.g., dizziness, confusion). Phase I trials recommend intermittent dosing (e.g., twice daily) and therapeutic drug monitoring to maintain serum concentrations <250 μg/mL .

| Pharmacokinetic Parameter | Value (Adults) | Clinical Implication |

|---|---|---|

| Vmax | 4.2 mg/kg/hr | Risk of accumulation above 8 g/day |

| T½ | 5.5 hrs | Requires frequent dosing |

Q. What methodological approaches resolve contradictions in efficacy data for alternative pathway therapy?

Discrepancies in clinical outcomes (e.g., reduced mortality vs. persistent morbidity) arise from heterogeneous patient cohorts and compliance variability. Solutions include:

- Stratified analysis : Group patients by UCD subtype, age, and baseline ammonia levels.

- Adjunctive therapies : Combine with dietary protein restriction and arginine supplementation .

- Longitudinal monitoring : Track neurocognitive outcomes alongside ammonia levels .

Q. How can experimental models address limitations in current UCD therapies?

- In vitro systems : Use hepatocyte cultures to test novel conjugating agents (e.g., phenylbutyrate derivatives) with lower odor profiles .

- Transgenic models : Evaluate gene therapy efficacy in ornithine transcarbamylase (OTC)-deficient mice .

- PK/PD modeling : Simulate drug interactions to optimize combination ratios .

Q. What safety protocols mitigate risks during sodium benzoate/phenylacetate administration?

- Hypotonicity prevention : Add NaCl to IV solutions to maintain osmolarity >300 mOsm/L .

- Overdose management : Implement real-time ammonia monitoring and antidote protocols (e.g., hemodialysis) .

- Neurological monitoring : Use EEG or MRI to detect early signs of encephalopathy .

Methodological Considerations for Future Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.